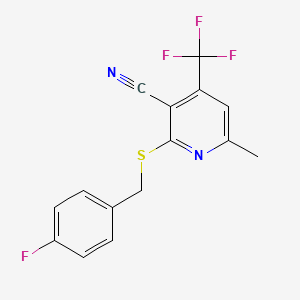
2-((4-Fluorobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Fluorobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound belongs to the class of nicotinonitrile derivatives, which have been found to exhibit various biological activities such as anti-inflammatory, antitumor, and antiviral properties.
Applications De Recherche Scientifique
Azide–para-Fluoro Substitution on Polymers
The 2,3,4,5,6-pentafluorobenzyl group, closely related to the compound , has been utilized in polymer chemistry due to its high reactivity for para-fluoro substitution with thiols. This functionality enables efficient postpolymerization modifications, allowing for a wide range of applications in material sciences (Noy et al., 2019).
Synthesis of Androgen Receptor Antagonists
Compounds structurally similar to 2-((4-Fluorobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile have been employed in the synthesis of androgen receptor antagonists. These are significant in pharmaceutical research, especially in the development of treatments for conditions responsive to androgen levels (Li Zhi-yu, 2012).
Synthesis and Characterization of Functionalized Polyfluorinated Phthalocyanines
The compound's similar derivatives have been used in the synthesis of functionalized polyfluorinated phthalocyanines. These compounds have potential applications in dyes, pigments, and possibly in photodynamic therapy due to their unique photophysical properties (Özçeşmeci & Hamuryudan, 2008).
C−H···F Interactions in Crystal Structures
The fluorinated components of the compound contribute to unique C−H···F interactions in crystalline structures. These interactions are critical in crystallography and materials science for understanding molecular packing and stability (Thalladi et al., 1998).
Localization of Neurofibrillary Tangles in Alzheimer's Disease
Fluorinated derivatives, related to the compound , have been utilized in imaging techniques like positron emission tomography to identify neurofibrillary tangles in Alzheimer's disease. This application is crucial in the diagnosis and treatment of neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Use in Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes
The presence of fluorine and thiophene groups in the compound facilitates its use in synthesizing difluoromethoxy and difluorothiomethoxy derivatives, which have various applications in organic chemistry and material science (Thomoson & Dolbier, 2013).
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4N2S/c1-9-6-13(15(17,18)19)12(7-20)14(21-9)22-8-10-2-4-11(16)5-3-10/h2-6H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQHARDTAUCZQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC2=CC=C(C=C2)F)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Fluorobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


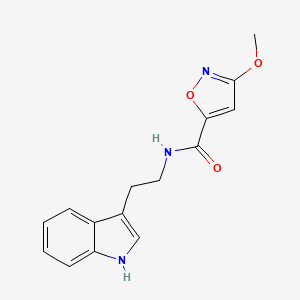
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2584251.png)
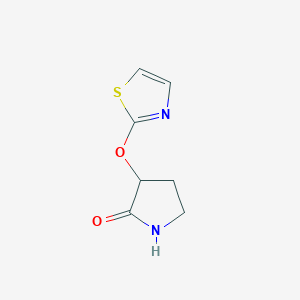
![5-Methyl-7-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2584253.png)
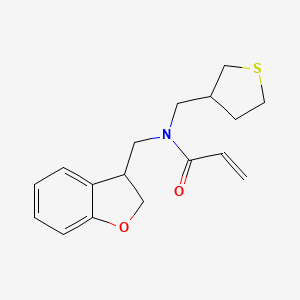
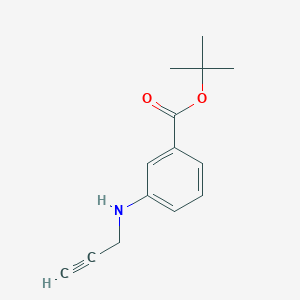
![1-(1-(3,4-Dimethoxyphenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-2-yl)ethanone](/img/structure/B2584257.png)
![5-allyl-N-(3-chloro-4-methylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2584260.png)

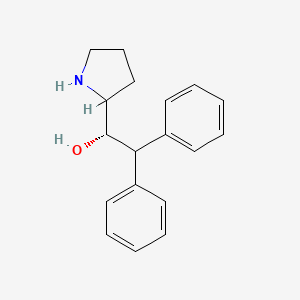
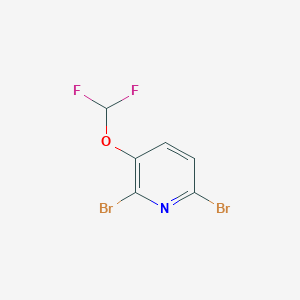

![3-[(2-Bromopyridine-4-carbonyl)amino]-2,2-difluoropropanoic acid](/img/structure/B2584272.png)